molecular formula C36H75S3S B213165 Tris(dodecylthio)antimony CAS No. 6939-83-9

Tris(dodecylthio)antimony

Cat. No.: B213165
CAS No.: 6939-83-9
M. Wt: 725.9 g/mol
InChI Key: UJVGUYGIZTWRML-UHFFFAOYSA-K
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Description

Tris(dodecylthio)antimony is an organoantimony compound where the antimony center is coordinated with three dodecylthio groups. This molecular structure classifies it among metal thiolates, which are of significant interest in materials science and industrial chemistry. Researchers value this compound for its potential applications, which may include use as a stabilizer in polymer chemistry, a precursor in the synthesis of metal sulfide nanomaterials, or a reactant in catalysis and surface modification processes. The mechanism of action for compounds in this category often involves the controlled release of antimony and sulfur species under specific thermal or chemical conditions, facilitating reactions such as cross-linking, decomposition to form thin films, or acting as a catalyst ligand. This product is provided as a high-purity solid to ensure consistent and reliable research outcomes. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted by qualified professionals in a well-controlled laboratory setting.

Properties

CAS No.

6939-83-9

Molecular Formula

C36H75S3S

Molecular Weight

725.9 g/mol

IUPAC Name

antimony(3+);dodecane-1-thiolate

InChI

InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3

InChI Key

UJVGUYGIZTWRML-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3]

Canonical SMILES

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3]

Origin of Product

United States

Elucidation of Molecular and Supramolecular Architecture of Tris Dodecylthio Antimony Analogues

Coordination Geometries and Stereochemistry of Antimony(III) Centers in Thioether Complexes

The coordination environment around the antimony(III) ion in complexes with sulfur-containing ligands, such as thioethers and thiolates, is diverse. This variability is largely due to the presence of a stereochemically active 5s² lone pair of electrons, which influences the arrangement of ligands and results in a range of geometries. mdpi.comdergipark.org.tr Antimony(III) is considered a borderline hard/soft acid and shows a preference for coordinating with softer donor atoms like sulfur. soton.ac.uk

Pseudotrigonal Bipyramidal and Octahedral Frameworks

Antimony(III) thioether and thiolate analogues commonly exhibit coordination numbers ranging from three to six, leading to several distinct geometric frameworks.

Pseudotrigonal Bipyramidal (ψ-TBP) Geometry: A five-coordinated antimony(III) center frequently adopts a distorted trigonal bipyramidal geometry. researchgate.net In this arrangement, the stereochemically active lone pair of electrons occupies one of the equatorial positions of the trigonal bipyramid. nepjol.info This leads to a see-saw-like molecular shape. For instance, complexes like [SbI₃(MTZD)] and [SbI₃(PYT)] exist as polymers with pseudotrigonal bipyramidal (ψ-TBP) geometry around the antimony atom. nih.govacs.org Similarly, some antimony(III) carboxylate complexes are also characterized by a pseudotrigonal bipyramidal environment. nih.gov In the case of the complex [SbCl(Me₂DTC)₂]n, one of its polymorphic forms features a five-coordinated antimony atom in a distorted trigonal bipyramidal geometry. mdpi.comresearchgate.net

Octahedral (Oh) Geometry: Six-coordinate antimony(III) complexes often adopt a distorted octahedral geometry. researchgate.net This can be seen in monomeric complexes like {[SbI₃(tHPMT)₃]·MeOH}, where the central metal ion's geometry is formed by three sulfur atoms and three iodide atoms. nih.govacs.org In other cases, octahedral coordination is achieved through the formation of dimers or polymers where ligands bridge two metal centers. For example, in the dinuclear complex {[Sb(Imt)₂Cl₂]₂(μ₂-Imt)}Cl₂, the antimony atom is bonded to two chlorine atoms and three sulfur atoms (two terminal and one bridging), resulting in a distorted octahedral environment. researchgate.net The influence of the solvent can also determine the final geometry; complexes grown from methanol (B129727) or acetonitrile (B52724) have been shown to adopt octahedral geometries where four sulfur atoms and two chloride ions coordinate to the antimony center. acs.org

The following table summarizes the coordination geometries observed in various antimony(III) thioether and thioamide analogues.

Compound/Complex IonCoordination NumberGeometryReference(s)
[SbI₃(PYT)]5Pseudotrigonal Bipyramidal nih.gov, acs.org
[SbCl(Me₂DTC)₂]n5Distorted Trigonal Bipyramidal researchgate.net, mdpi.com
{[SbI₃(tHPMT)₃]·MeOH}6Octahedral nih.gov, acs.org
{[SbCl₂(tHPMT)₂]⁺Cl⁻}6Distorted Octahedral acs.org
[SbBr₃{MeS(CH₂)₃SMe}]6Distorted Octahedral rsc.org
[(SbBr₃)₂( mdpi.comaneS₄)]6Distorted Octahedral soton.ac.uk
{[Sb(Imt)₂Cl₂]₂(μ₂-Imt)}Cl₂6Distorted Octahedral researchgate.net

Influence of Sterically Active Lone Pairs on Geometry

The most significant factor determining the stereochemistry of antimony(III) complexes is the presence of the 5s² lone pair of electrons. mdpi.comdergipark.org.tr This lone pair is "stereochemically active," meaning it occupies a position in the coordination sphere just like a ligand, repelling bonding electron pairs and causing significant distortions from idealized geometries (e.g., perfect trigonal bipyramidal or octahedral). rsc.orgrsc.orgarxiv.orgnih.gov

The expression of the lone pair is dependent on the degree of orbital interaction (covalency) between antimony and the coordinating ligands. arxiv.orgnih.gov In complexes with lower coordination numbers, such as three or four, the lone pair's influence is very pronounced, typically resulting in a trigonal pyramidal geometry for three-coordinate species like Sb(SR)₃. rsc.org For higher coordination numbers, the geometry is often described using the Valence Shell Electron Pair Repulsion (VSEPR) model, where the lone pair is counted as a coordination site. This leads to geometries such as square pyramidal (from an octahedral arrangement with the lone pair at one vertex) or pseudotrigonal bipyramidal (with the lone pair in an equatorial site). mdpi.comnih.govacs.org

The steric bulk within the coordination environment can also influence how the lone pair is accommodated. nih.gov In some cases, the lone pair is directed into a void space within the crystal structure, minimizing repulsion. arxiv.orgnih.gov The degree to which the lone pair influences the structure can decrease with increasing coordination number and with increasing atomic number of coordinated halogens. soton.ac.uk The varied coordination geometries observed in antimony(III) compounds, from hemidirected (asymmetric) to holodirected (symmetric), are a direct consequence of the presence and steric activity of this lone pair. mdpi.comnih.gov

Intra- and Intermolecular Interactions in Solid-State Structures

The solid-state structures of tris(dodecylthio)antimony analogues are often not discrete molecular units but are extended supramolecular assemblies. These architectures are stabilized by a combination of weak intra- and intermolecular forces. researchgate.netnih.gov

Weak Antimony-Sulfur Interactions

Beyond the primary covalent Sb-S bonds that define the core molecule, weaker, secondary Sb···S interactions are frequently observed in the crystal structures of antimony(III) thiolates and thioethers. rsc.orgrsc.org These interactions, with distances typically between 3.0 Å and 3.8 Å, are longer than covalent bonds but shorter than the sum of the van der Waals radii of antimony and sulfur (approx. 3.80 Å). acs.orgresearchgate.net

These secondary bonds play a crucial role in linking individual molecules into larger structures, such as one-dimensional chains or two-dimensional sheets. soton.ac.ukresearchgate.netacs.org For example, the complex [Sb{S(4-MeC₆H₄)}₃] features a trigonal-pyramidal antimony center, but additional intermolecular Sb···S interactions at a distance of 3.7732(8) Å extend the structure into a one-dimensional arrangement. soton.ac.ukrsc.org Similarly, in some polymeric antimony halide complexes with thioethers, Sb-S distances in the range of 3.094(2)–3.294(2) Å indicate secondary interactions that help build the network. rsc.org The presence of these weak interactions effectively increases the coordination number of the antimony atom and contributes to the distortion of its coordination polyhedron.

The table below provides examples of primary and secondary Sb-S bond lengths in selected antimony(III) complexes.

CompoundPrimary Sb-S Bond Lengths (Å)Secondary Sb···S Interactions (Å)Reference(s)
[Sb{S(4-MeC₆H₄)}₃]2.4284(8) - 2.4393(7)3.7732(8) soton.ac.uk, rsc.org
[SbBr₃{MeS(CH₂)₃SMe}]-3.155(5) - 3.291(5) rsc.org
[SbCl₃{MeS(CH₂)₂SMe}]-3.094(2) - 3.294(2) rsc.org
[SbBr₃(SPMe₂Ph)₄]-3.087(4) - 3.182(3) soton.ac.uk

Hydrogen Bonding and Other Non-Covalent Forces

In addition to Sb···S interactions, other non-covalent forces contribute to the stabilization of the supramolecular structures of antimony(III) thioether analogues.

Arene Interactions: In complexes containing aromatic rings, such as [Sb{S(3,5-Me₂C₆H₃)}₃], intermolecular arene-to-antimony interactions have been observed, where the electron-rich aromatic ring interacts with the Lewis acidic antimony center. rsc.org Similarly, T-type "CH···π" interactions between phenyl groups on adjacent molecules can also contribute to crystal packing. mdpi.com

Pnictogen Bonding: In multifunctional ligands, intramolecular donor-acceptor interactions between antimony and other pnictogen atoms like phosphorus can occur. These are classified as pnictogen bonds, where a Lewis acidic antimony center interacts with the lone pair of a phosphorus atom. acs.org

Other Weak Interactions: Weak S···S interactions have also been noted as a contributing factor in the formation of supramolecular chains in some antimony(III) thioamide complexes. researchgate.net In antimony sulfides, weak S-S interactions connect infinite one-dimensional chains. acs.org

These varied and often subtle interactions collectively dictate the final solid-state packing of the molecules, leading to a rich and diverse structural chemistry for this class of compounds. nih.gov

Structural Dynamics in Solution Phase

The structure of antimony(III) complexes in solution can differ significantly from their solid-state architecture. The extended networks and higher coordination numbers stabilized by weak intermolecular forces in the crystal lattice may not persist upon dissolution. mdpi.com

For example, a complex that is hexacoordinate in the solid state due to intermolecular contacts may revert to a formally tetracoordinate, coordinatively unsaturated species in solution. mdpi.com This change in coordination environment implies that the complex becomes more reactive and accessible in the solution phase. The study of the dynamic behavior of such compounds in solution is crucial for understanding their reactivity, for instance, in catalytic applications. mdpi.comwiley.com Techniques like multinuclear NMR spectroscopy are essential for probing the structure and stoichiometry of these complexes in solution, which can confirm the coordination of ligands to the antimony center. nih.gov The potential for fluxional behavior and ligand exchange processes in solution is a key aspect of the chemistry of these compounds.

Advanced Spectroscopic and Analytical Characterization of Tris Dodecylthio Antimony Compounds

Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural features of tris(dodecylthio)antimony by probing the vibrational modes of its chemical bonds.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of the dodecylthio ligands. Key absorption bands would include the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, typically observed in the 2850-2960 cm⁻¹ region. The C-H bending vibrations would appear in the 1375-1465 cm⁻¹ range. The less intense C-S stretching vibration is anticipated to be in the 600-800 cm⁻¹ region. The Sb-S stretching frequency is expected at lower wavenumbers, generally below 500 cm⁻¹. For instance, in a study of tris(p-fluorophenyl)antimony di(N-phenylglycinate), the Sb-C vibration was observed around 449 cm⁻¹. researchgate.net In antimony(III) oxide nanocrystals, Sb-O-Sb and Sb-O vibrational bending have been identified at approximately 695 cm⁻¹ and 441 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The S-S stretching vibrations, if any were to form through decomposition or side reactions, would be readily observable in the Raman spectrum. The Sb-S symmetric stretching vibration is a key feature and is expected to be a strong Raman band. For comparison, in the Raman spectra of antimony sulfide (B99878) (Sb₂S₃) thin films, vibrational modes corresponding to S-Sb-S bending and Sb-S stretching are observed between 100 and 310 cm⁻¹. researchgate.netresearchgate.net The C-H and C-C vibrations of the dodecyl chains will also be present.

A comparative analysis of related antimony compounds can provide insight into the expected spectral regions for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueReference Compound Example
C-H Stretching2850-2960FTIR/RamanAlkyl thiols
C-H Bending1375-1465FTIR/RamanAlkyl thiols
C-S Stretching600-800FTIR/RamanAlkyl thiols
Sb-S Stretching< 500FTIR/RamanAntimony Sulfide researchgate.netresearchgate.net

These vibrational spectroscopy techniques are crucial for confirming the presence of the dodecylthio ligands and the integrity of the Sb-S bonds in the compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Ligand and Metal Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution, providing detailed information about the hydrogen and carbon environments within the dodecylthio ligands. researchgate.netepfl.ch

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would display characteristic signals for the dodecyl chain protons. A triplet corresponding to the terminal methyl (CH₃) protons would be expected around 0.8-0.9 ppm. A large, broad multiplet for the internal methylene (CH₂) protons would dominate the region between 1.2 and 1.6 ppm. The methylene group adjacent to the sulfur atom (α-CH₂) would be deshielded and is expected to appear as a triplet at a higher chemical shift, likely in the range of 2.5-2.8 ppm. The integration of these signals would correspond to the ratio of protons in the respective environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the ligands. The terminal methyl carbon would resonate at approximately 14 ppm. The internal methylene carbons would give rise to a series of signals between 22 and 32 ppm. The carbon of the methylene group attached to the sulfur atom (α-C) would be found further downfield. mdpi.com

Group¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)
-CH₃ (terminal)~0.8-0.9 (triplet)~14
-(CH₂)₉- (internal)~1.2-1.6 (multiplet)~22-32
-S-CH₂-~2.5-2.8 (triplet)>32

The precise chemical shifts can be influenced by the solvent and the coordination to the antimony center.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials like this compound.

A hypothetical data table based on expected values for a trigonal pyramidal geometry is presented below:

ParameterExpected Value
Coordination GeometryTrigonal Pyramidal
Sb-S bond length (Å)2.4 - 2.6
S-Sb-S bond angle (°)90 - 100
C-S-Sb bond angle (°)95 - 105

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks are characteristic of the crystal lattice parameters. PXRD is crucial for quality control, ensuring the synthesized material is a single phase and not a mixture of different crystalline forms or amorphous material. For example, XRD patterns of antimony sulfide (Sb₂S₃) powders are used to confirm the presence of the desired orthorhombic phase. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the mass of C₃₆H₇₅S₃Sb.

The fragmentation pattern would likely involve the sequential loss of the dodecylthio ligands. Key fragments would correspond to [Sb(SC₁₂H₂₅)₂]⁺, [Sb(SC₁₂H₂₅)]⁺, and the dodecylthiol cation [C₁₂H₂₅S]⁺. Analysis of these fragments helps to confirm the composition of the parent molecule.

IonExpected m/z
[Sb(S(CH₂)₁₁CH₃)₃ + H]⁺725.4
[Sb(S(CH₂)₁₁CH₃)₂]⁺523.2
[Sb(S(CH₂)₁₁CH₃)]⁺321.0
[S(CH₂)₁₁CH₃]⁺201.2

Note: m/z values are approximate and depend on the specific isotopes.

Surface-Sensitive Characterization Techniques (SEM, AFM, XPS)

Surface-sensitive techniques are vital for characterizing the morphology, topography, and surface chemical composition of this compound, particularly in thin films or as part of composite materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology. For this compound, SEM could be used to visualize the shape and size distribution of its crystals or to examine the texture of a film. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of the surface at the nanoscale. rsc.orgrsc.org It can provide quantitative data on surface roughness and particle size.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the elements on the surface of a material. researchgate.netresearchgate.netthermofisher.com For this compound, XPS would be used to confirm the presence of antimony, sulfur, and carbon in the expected atomic ratios. The high-resolution spectra of the Sb 3d and S 2p regions would provide information about their oxidation states. For instance, in a study of an antimony block reacting with n-dodecanethiol, XPS was used to identify the formation of antimony-sulfur bonds, with bound sulfur showing peaks at 162.06 eV and 160.87 eV, distinct from unbound thiol at 163.31 eV. researchgate.net

TechniqueInformation ObtainedRelevance to this compound
SEMSurface morphology, crystal shape and sizeVisualization of the material's microstructure.
AFMSurface topography, roughness, particle sizeNanoscale surface characterization.
XPSElemental composition, chemical and oxidation statesConfirmation of surface composition and Sb-S bonding. researchgate.netthermofisher.com

Computational Chemistry and Theoretical Insights into Tris Dodecylthio Antimony Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of organoantimony compounds. researchgate.netntnu.no This method allows for the prediction of the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy state of the molecule. ntnu.nostackexchange.com Subsequent to optimization, a detailed analysis of the electronic structure provides critical information about the molecule's reactivity and properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heavy elements like antimony, special considerations are necessary.

Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are commonly employed to accurately describe the electronic properties of systems containing heavy atoms. osti.gov Functionals such as B3LYP, PBE0, and B97-3c have been successfully used in studies of antimony complexes. arxiv.orgup.ac.zaresearchgate.net The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional is particularly noted for its ability to correct the underestimation of band gaps, a common issue with standard DFT approximations. osti.gov

Basis Sets : The mathematical description of atomic orbitals is defined by the basis set. For antimony, it is computationally efficient and often necessary to use an effective core potential (ECP) to represent the core electrons, while the valence electrons are treated explicitly. The LANL2DZ basis set, which includes an ECP for heavy atoms, is a frequent choice. arxiv.orgresearchgate.net For higher accuracy, Karlsruhe basis sets, such as def2-SVP and def2-TZVPP, are also utilized. up.ac.zaarxiv.org These are often paired with Pople-style basis sets like 6-31G(d) or 6-311G(d,p) for the lighter atoms in the molecule. arxiv.orgup.ac.za The inclusion of polarization (e.g., 'd', 'p') and diffuse functions is critical for accurately modeling bonding and non-covalent interactions. arxiv.org

Computational TaskRecommended FunctionalsRecommended Basis Sets for AntimonyRationale / NotesReference
Geometry Optimization & FrequenciesB3LYP, PBE0, B97-3cLANL2DZ (ECP), def2-SVP, def2-TZVPPProvides a good balance of accuracy and computational cost for large molecules. ECPs are crucial for heavy elements like Sb. researchgate.netarxiv.orgsemanticscholar.org
Electronic Properties (HOMO-LUMO)HSE, PBE0, B3LYPdef2-TZVPP, 6-311G series with polarization/diffuse functionsHybrid functionals provide more accurate band/energy gap calculations compared to standard GGA functionals. osti.govresearchgate.net
NMR Chemical ShiftsPBE1PBE (PBE0), B97-26-311G(2d,2p), pcS-n seriesSpecific functionals and basis sets are optimized for predicting NMR parameters with high accuracy. rsc.orgmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. chalcogen.ro The energy difference between them, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net

Small HOMO-LUMO Gap : Indicates high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. chalcogen.roresearchgate.net

Large HOMO-LUMO Gap : Suggests high kinetic stability and lower chemical reactivity. researchgate.net

For organoantimony compounds, DFT calculations reveal how the nature of the ligands influences the energies of these orbitals. In a molecule like Tris(dodecylthio)antimony, the HOMO is expected to have significant contributions from the sulfur lone pairs, while the LUMO would be primarily centered on the antimony atom, reflecting its Lewis acidic character. researchgate.netwikipedia.org The long dodecyl chains would have a lesser, but not negligible, electronic influence compared to the direct Sb-S bonds. Calculations on related antimony(III) complexes have shown HOMO-LUMO gaps that are sensitive to the ligands bound to the antimony center. researchgate.netsemanticscholar.org

Compound Type / SystemCalculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)Computational MethodReference
Antimony(III) Carboxamide Complex [1a]--3.89B3LYP/LanL2DZ researchgate.net
Antimony(III) Carboxamide Complex [2a]--3.78B3LYP/LanL2DZ researchgate.net
Antimony(III) Carboxamide Complex [3a]--3.68B3LYP/LanL2DZ researchgate.net
Quercetin on Graphene (for comparison)-3.75522.58976.3449B3LYP/6-31G(d,p) chalcogen.ro

Quantum Chemical Calculations of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data.

Vibrational Frequencies : Theoretical calculations of vibrational frequencies are used to simulate infrared (IR) and Raman spectra. semanticscholar.org By comparing the calculated spectrum with experimental data, specific vibrational modes can be assigned to observed peaks. smsjournals.comresearchgate.net For a molecule like this compound, this would allow for the definitive identification of the Sb-S stretching and bending modes, as well as the various C-H and C-S vibrations from the dodecylthio ligands. In studies of related antimony complexes, calculated frequencies for Sb-O bonds were found around 450-600 cm⁻¹, and Sb-E (where E=S, Se, Te) vibrations were predicted at lower wavenumbers (70-150 cm⁻¹). semanticscholar.org

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for calculating NMR chemical shifts (¹H, ¹³C, etc.). rsc.orgsmu.edu This allows for the prediction of the NMR spectrum from a proposed structure. By comparing the calculated shifts with experimental values, a given structure can be confirmed. smu.edu For this compound, this would be particularly useful for assigning the complex ¹H and ¹³C signals from the long dodecyl chains and confirming the chemical environment around the sulfur and antimony atoms. The accuracy of these calculations relies heavily on using appropriate computational protocols, including well-chosen functionals and basis sets. rsc.orgmdpi.com

Analysis of Bonding Characteristics and Lewis Acidity in Organoantimony Thioether Compounds

Computational methods provide deep insights into the nature of chemical bonds and the origins of reactivity.

Bonding Characteristics : The Sb-S bond in antimony thiolates is a key feature. DFT calculations combined with tools like Natural Bond Orbital (NBO) analysis can quantify the degree of covalent and ionic character in these bonds. wikipedia.org A significant area of interest is the phenomenon of pnictogen bonding—a non-covalent interaction between the electrophilic region on the antimony atom (a σ-hole) and a nucleophile. rsc.orgresearchgate.net DFT calculations are used to map the electrostatic potential (ESP) on the molecular surface, visualizing the positive σ-holes opposite the covalent Sb-S bonds that make antimony a pnictogen bond donor. wikipedia.orgrsc.org These interactions play a crucial role in the self-assembly and supramolecular chemistry of antimony thiolates. rsc.orgresearchgate.net

Lewis Acidity : Organoantimony(III) compounds like stibines are generally considered weak Lewis acids. wikipedia.org However, their acidity can be tuned by the substituents. The Lewis acidity of antimony centers stems from the ability of a Lewis base to interact with a low-lying empty σ*(Sb-ligand) orbital. wikipedia.org Computational analyses, such as examining the LUMO energy and the ESP, can quantify and explain the Lewis acidity. For instance, Sb(C₆F₅)₃, with its electron-withdrawing groups, has a much lower LUMO energy (-1.76 eV) and is a stronger Lewis acid than Sb(C₆H₅)₃ (-0.55 eV). wikipedia.org In this compound, the sulfur atoms influence the electronic properties and thus the Lewis acidity of the antimony center.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding the minimum energy structure, large and flexible molecules like this compound can exist in numerous low-energy conformations, especially due to the freedom of rotation within the three long dodecyl chains. Molecular Dynamics (MD) simulations are the ideal computational tool for exploring this conformational landscape.

Advanced Materials Science Applications of Tris Dodecylthio Antimony As a Precursor and Component

Fabrication of Antimony Sulfide (B99878) Thin Films and Nanostructures

Tris(dodecylthio)antimony serves as a valuable single-source precursor for the synthesis of antimony sulfide (Sb₂S₃), a semiconductor material with promising optical and electronic properties. sigmaaldrich.comsigmaaldrich.com The use of a single-source precursor, which contains both the metal (antimony) and the chalcogen (sulfur) in one molecule, offers significant advantages in controlling the stoichiometry of the resulting material. This is particularly crucial for fabricating high-quality thin films and nanostructures for electronic and optoelectronic devices. rsc.orgresearchgate.net Antimony thiolate precursors, the class to which this compound belongs, have been successfully used to prepare orthorhombic Sb₂S₃ thin films. researchgate.net

Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films on a substrate. google.com In this process, a volatile precursor compound is introduced into a reaction chamber where it decomposes upon contacting a heated substrate, forming a thin film of the desired material. google.com Organometallic compounds are often used as precursors due to their volatility and ability to decompose cleanly at specific temperatures. google.com

Colloidal synthesis offers a solution-based route to produce inorganic nanocrystals with controlled size, shape, and composition. escholarship.org These methods typically involve the reaction of molecular precursors in a high-boiling point solvent in the presence of stabilizing surfactants. escholarship.org The choice of precursor is critical for controlling the nucleation and growth of the nanocrystals. scispace.com

This compound is well-suited as a precursor for the colloidal synthesis of Sb₂S₃ nanocrystals. Its solubility in organic solvents used in hot-injection methods allows for homogeneous reaction conditions. The compound itself provides both the antimony and sulfur required for Sb₂S₃ formation. Furthermore, solvothermal methods using single-source antimony precursors have been shown to allow for the control of morphology and size of the resulting nano-sized Sb₂S₃ particles. rsc.org By adjusting reaction parameters such as temperature, time, and the concentration of additional capping agents, the morphology of the Sb₂S₃ nanostructures (e.g., nanorods, nanoparticles) can be tailored. This control is essential as the properties of nanomaterials are often size- and shape-dependent. scispace.com

Table 1: Comparison of Deposition Techniques for Sb₂S₃ from Precursors

Feature Chemical Vapor Deposition (CVD) Colloidal Nanocrystal Synthesis
Process Type Gas-phase deposition on a heated substrate google.com Solution-phase nucleation and growth escholarship.org
Precursor State Volatile gas or aerosol rsc.org Soluble molecule in a solvent scispace.com
Key Advantage Produces high-purity, uniform thin films rsc.org Excellent control over nanocrystal size and shape rsc.orgscispace.com
Typical Product Thin films rsc.org Nanoparticles, nanorods, quantum dots rsc.org

| Relevance of this compound | Potential volatile single-source precursor | Soluble single-source precursor for Sb₂S₃ nanocrystals |

Integration into Semiconductor Devices and Optoelectronic Materials

Antimony and its compounds, particularly antimony sulfide (Sb₂S₃), are recognized for their applications in semiconductor devices and optoelectronics. snsinsider.comnih.gov Sb₂S₃ is a semiconductor with a direct bandgap of approximately 1.7 eV and a high absorption coefficient, making it suitable for various optoelectronic applications. sigmaaldrich.comsigmaaldrich.com As a reliable source for producing high-purity Sb₂S₃, this compound is an enabling material for the fabrication of these advanced devices. researchgate.net

Doping involves the intentional introduction of impurities into a semiconductor to modify its electrical properties. halbleiter.org Antimony is a known n-type dopant for silicon, meaning it introduces free electrons as charge carriers. halbleiter.orguniversitywafer.com Antimony-doped silicon wafers are used in specialized applications such as power electronics and radiation-hardened devices due to their thermal stability. universitywafer.com

This compound can serve as a molecular source for antimony in various doping processes. In solution-based doping of semiconductor nanocrystals, for instance, it can be co-reacted with the primary precursors. Research has demonstrated that introducing antimony into lead sulfide (PbS) colloidal nanocrystals can effectively tune the material's carrier concentration. ista.ac.at The organic ligands in this compound can facilitate its incorporation into the reaction mixture, allowing for controlled release of antimony atoms for doping.

Antimony sulfide (Sb₂S₃) is a highly promising material for use as a light-absorbing layer in thin-film solar cells. aidasinc.comresearchgate.net Its abundance, low toxicity, and suitable bandgap make it an attractive alternative to other materials. researchgate.netd-nb.info The efficiency of Sb₂S₃-based solar cells is an active area of research, with efforts focused on optimizing the material's structure and morphology. aidasinc.compv-magazine.com Recently, a new solar cell design incorporating an Sb₂S₃ back surface field (BSF) layer has been proposed to enhance efficiency. pv-magazine.com

This compound is a key enabler for these applications as a precursor for the Sb₂S₃ absorber layer. researchgate.net Furthermore, the components of the precursor molecule have related applications. For example, n-dodecanethiol, the ligand portion of the molecule, is used in the synthesis of cadmium sulfide (CdS) quantum dots and lead sulfide (PbS) nanoparticles, which have potential uses in energy-efficient lighting and solar cells. atamanchemicals.com This highlights the dual functionality of the precursor's components in the broader field of energy materials.

Table 2: Properties and Applications of Sb₂S₃ Derived from Precursors

Property Value/Description Application Relevance Citation
Bandgap ~1.7 eV Ideal for absorbing a significant portion of the solar spectrum. sigmaaldrich.comsigmaaldrich.com
Absorption Coefficient High (>10⁵ cm⁻¹) Allows for thin absorber layers, reducing material costs. d-nb.info
Crystal Structure Orthorhombic Influences charge transport and device performance. researchgate.net
Primary Application Absorber layer in thin-film solar cells Core component for photovoltaic energy conversion. aidasinc.comresearchgate.net

Formation of Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. harvard.edu Alkanethiols are well-known for forming robust SAMs on metal surfaces like gold. harvard.edu These monolayers can precisely control the interfacial properties of a material, such as its wettability, adhesion, and corrosion resistance. atamanchemicals.comuh.edu

This compound presents an interesting case for the formation of SAMs. The molecule contains three dodecylthio chains, which are analogous to the alkanethiols commonly used for SAM formation. atamanchemicals.comatamanchemicals.com These chains can be anchored to a surface through the central antimony atom or potentially through the sulfur atoms, with the long dodecyl chains orienting away from the surface to form a dense, hydrophobic layer.

The use of molecules with multiple thiol-based anchoring points, such as bidentate and tridentate chelating alkanethiols, has been explored as a method to systematically control the packing density of SAMs. uh.edu A molecule like this compound, with its three ligands, could act as a tridentate anchor. This structure could lead to the formation of SAMs with different packing densities and conformational orders compared to those formed from simple, single-chain alkanethiols. Such modified surfaces are critical for applications in microelectronics, where they can be used to passivate surfaces or improve the performance of molecular electronic devices. atamanchemicals.com

Surface Modification of Metallic and Semiconductor Substrates

The application of this compound in the surface modification of metallic and semiconductor substrates is primarily as a single-source precursor for the deposition of antimony sulfide (Sb₂S₃) thin films. researchgate.netd-nb.info Antimony sulfide is a semiconductor material with a desirable bandgap and high absorption coefficient, making it suitable for various optoelectronic devices. researchgate.netd-nb.info The use of a single-source precursor like this compound offers significant advantages, including better control over stoichiometry and potentially lower deposition temperatures compared to multi-source methods. nih.gov

The modification process typically involves the thermal decomposition of the this compound precursor on the substrate surface. This process can be carried out using techniques like Chemical Vapor Deposition (CVD) or spin-coating followed by annealing. researchgate.net The long dodecylthio ligands are designed to decompose at elevated temperatures, leaving behind a film of antimony sulfide.

On Metallic Substrates:

On metallic substrates such as gold, the thiol groups of the this compound can form a self-assembled monolayer, which can then be thermally treated to form an antimony sulfide layer. This process allows for the creation of a uniform semiconductor film on a conductive metal surface, a structure that is relevant for applications in sensors and catalysis. The stability of thiolate SAMs on different metals varies, with oxidative stability on gold being particularly high. researchgate.netnsf.gov

On Semiconductor Substrates:

For semiconductor substrates, the deposition of an antimony sulfide layer can be used for surface passivation. mdpi.com Surface passivation is crucial for reducing the density of electronic trap states at the semiconductor surface, which can otherwise hinder device performance. atomiclimits.com The deposition of a thin film of a wider bandgap material like Sb₂S₃ can effectively passivate the surface of another semiconductor, leading to improved efficiency and stability of devices like solar cells and photodetectors. researchgate.net The use of this compound allows for a controlled deposition process, which is essential for creating high-quality passivation layers. mdpi.com

Table 1: Deposition Parameters for Antimony Sulfide from Thiolate Precursors

ParameterValue RangeTechniqueReference
Deposition Temperature300 - 450 °CLPCVD researchgate.net
Annealing Temperature160 - 240 °CSpin-coating d-nb.info
Precursor TypeAntimony thiolatesCVD, Spin-coating researchgate.netd-nb.info

This table presents typical temperature ranges for the deposition of antimony sulfide thin films from antimony thiolate precursors, which are analogous to this compound.

Role of Long Alkyl Chains in SAM Formation

The three dodecyl (C₁₂) alkyl chains in this compound play a crucial role in the formation of self-assembled monolayers (SAMs) on various substrates, particularly on metallic surfaces like gold. researchgate.netrsc.org A SAM is a highly ordered molecular assembly that forms spontaneously upon the adsorption of molecules from a solution or vapor phase onto a surface. researchgate.net

The formation of a SAM from this compound on a gold surface is driven by the strong affinity of the sulfur (thiol) headgroups for gold. mdpi.com This interaction leads to the chemisorption of the molecules onto the surface. Once anchored, the long dodecyl chains, which are the "backbone" of the molecules, begin to organize.

The key roles of the long alkyl chains include:

Van der Waals Interactions: The long, flexible dodecyl chains interact with each other through van der Waals forces. These attractive forces are significant for long chains and are the primary driving force for the high degree of order and close packing within the monolayer. rsc.org

Stability: The collective strength of the van der Waals interactions between the long alkyl chains significantly enhances the thermal and chemical stability of the SAM. d-nb.info Longer alkyl chains generally lead to more stable and robust monolayers. nsf.gov

Surface Properties: The exposed ends of the dodecyl chains are methyl (CH₃) groups, which create a non-polar, hydrophobic surface. This controlled surface functionality is a key advantage of using SAMs for tailoring the interfacial properties of materials. researchgate.net

Barrier Properties: The densely packed alkyl chains can act as a barrier, preventing direct contact of the underlying substrate with the surrounding environment. This is important for applications in corrosion protection and for controlling electrochemical processes at the surface. researchgate.net

Table 2: Properties of Self-Assembled Monolayers from Long-Chain Alkanethiols

PropertyDescriptionInfluencing FactorReference
Order and Packing High degree of crystalline order.Length of the alkyl chain, van der Waals forces. rsc.org
Thickness Can be controlled with nanometer precision.Length of the alkyl chain. researchgate.net
Stability Enhanced thermal and electrochemical stability.Chain length and intermolecular interactions. researchgate.netnsf.gov
Surface Energy Typically low, resulting in a hydrophobic surface.Terminal group of the alkyl chain (in this case, CH₃). researchgate.net

This table summarizes the general properties of SAMs formed from long-chain alkanethiols, which are directly applicable to the dodecylthio ligands of this compound.

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Avenues and Derivatization Strategies

The synthesis of organoantimony compounds typically involves methods like the reaction of antimony halides with organolithium or Grignard reagents. wikipedia.org For thio-antimony compounds, routes can involve reactions of halide precursors with thiols or disulfides. researchgate.net Future research could focus on optimizing and diversifying the synthesis of Tris(dodecylthio)antimony to improve yield, purity, and scalability.

Unexplored Synthetic Routes:

Amide Exchange Reactions: A promising, chloride-free synthetic protocol could involve the amide group exchange reaction between an antimony amide, such as tris(dimethylamino)antimony(III), and dodecanethiol. acs.org This method has been successfully used to prepare other antimony(III) derivatives and could offer a high-yield pathway to the target compound. acs.org

Direct Metallation: Investigating direct C-H activation and metallation routes on antimony precursors could offer novel synthetic pathways, though this is a more challenging and long-term goal.

Derivatization Strategies: The structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its physical and chemical properties. The reactivity of both the antimony-sulfur bond and the terminal ends of the dodecyl chains can be exploited. nih.gov The labile nature of thiol modifications often necessitates derivatization to create stable, detectable products for analysis. sfrbm.org

Interactive Table 1: Potential Derivatization Strategies for this compound

Target SiteDerivatization StrategyPotential OutcomeRelevant Precedent
Antimony Center Oxidation to Sb(V)Creation of hypervalent stiboranes with altered Lewis acidity and catalytic activity. wikipedia.orgresearchgate.netOxidation of Sb(III) to Sb(V) enhances Lewis acidity in organoantimony reagents. researchgate.net
Antimony Center Ligand ExchangeIntroduction of N, O, or other S-based ligands to create mixed-ligand systems with unique coordination geometries. benthamdirect.comresearchgate.netSynthesis of hypervalent organoantimony compounds with intramolecular N, O, S→Sb coordinations. benthamdirect.com
Dodecyl Chain Terminal FunctionalizationIntroduction of functional groups (e.g., amines, carboxylates, azides) to the end of the alkyl chains for creating polymers or for surface immobilization.Thiol-containing compounds can be derivatized with various reagents for analysis or further reaction. nih.gov
Sulfur Atom Chalcogen ExchangeDynamic covalent chalcogen exchange could be explored to create responsive materials. researchgate.netPnictogen-expanded cyclic disulfides have been used to mediate cellular uptake. researchgate.net

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the structure of this compound is fundamental to predicting its behavior and designing applications. While standard techniques are essential, a combination of advanced methods will be required to elucidate subtle structural details, especially in derived or aggregated forms.

Key Characterization Methods:

Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR for the organic portions, ¹²¹Sb NMR would be invaluable for probing the electronic environment of the antimony center. tandfonline.comacs.org Studies on related compounds have successfully used a suite of NMR techniques to confirm stability and structure in solution. acs.org

Single-Crystal X-ray Diffraction: This remains the definitive method for determining solid-state molecular structure. For this compound, it could reveal key parameters like Sb-S bond lengths and angles, as well as intermolecular interactions, such as pnictogen bonding, which can drive self-assembly. researchgate.netresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for confirming molecular weight and identifying fragments or reaction intermediates. researchgate.nettandfonline.com Derivatization techniques can be employed to enhance the ionization of such molecules for MS detection. nih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the thermal stability, melting point, and decomposition pathways of the compound, which is critical for applications in materials science, such as its use as a precursor in Chemical Vapor Deposition (CVD). mdpi.comd-nb.info

Interactive Table 2: Advanced Characterization Techniques and Their Potential Insights

TechniqueInformation GainedRelevance to this compound
Single-Crystal X-ray Diffraction Precise bond lengths/angles, coordination geometry, intermolecular interactions.Elucidate the exact coordination at the Sb(III) center and identify any supramolecular assembly via pnictogen or van der Waals forces. acs.orgresearchgate.net
Multinuclear NMR (¹H, ¹³C, ¹²¹Sb) Solution-state structure, purity, ligand dynamics, electronic environment of Sb.Confirm solution stability and monitor reactions; ¹²¹Sb shifts would be highly sensitive to changes in coordination or oxidation state. acs.org
Thermal Analysis (TGA/DSC) Thermal stability, decomposition temperature, phase transitions.Assess suitability as a single-source precursor for antimony sulfide (B99878) materials and define processing temperature limits. mdpi.com
High-Resolution Mass Spectrometry Molecular formula confirmation, fragmentation patterns, identification of reaction products.Verify the synthesis of the target molecule and its derivatives; aid in mechanistic studies by identifying intermediates. tandfonline.com

Expansion of Catalytic Scope and Mechanistic Elucidation

Organoantimony compounds are recognized for their catalytic activity, particularly as Lewis acids. mdpi.comresearchgate.net The antimony center in this compound can function as a Lewis acid, while the soft thio-ligands can influence its reactivity. mdpi.com Future work should systematically screen this compound as a catalyst in a variety of organic transformations.

Potential Catalytic Applications:

Lewis Acid Catalysis: Strongly acidic antimony compounds are known to catalyze reactions such as transfer hydrogenations and allylations. wikipedia.orgresearchgate.net The Lewis acidity of this compound could be harnessed for similar transformations.

Polymerization Catalysis: Antimony compounds, including antimony trioxide, are widely used as polymerization catalysts for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). nihonseiko.co.jp The unique solubility and properties of this compound could make it a candidate for homogeneous polymerization catalysis.

Photocatalysis and Electrocatalysis: Research has shown that antimony complexes can be active in both photocatalytic oxidations and electrocatalytic proton reduction, often involving redox-active ligands. osti.gov Exploring the photocatalytic potential of this compound, possibly after derivatization, is a logical next step.

A critical aspect of this research will be the detailed elucidation of reaction mechanisms. researchgate.net Mechanistic studies, which are often lacking in antimony catalysis, could involve kinetic analysis, intermediate trapping, and in-situ spectroscopic monitoring to understand the role of the catalyst. researchgate.netspiedigitallibrary.org

Development of Novel Materials Platforms Beyond Current Applications

The unique combination of a heavy p-block element with long, flexible alkylthio chains makes this compound an intriguing building block for advanced materials.

Future Materials Applications:

Single-Source Precursors: Volatile antimony precursors are vital for producing semiconductor thin films like GaSb, InSb, and Sb₂S₃ through CVD processes. acs.org The thermal decomposition of this compound could provide a clean route to antimony sulfide (Sb₂S₃) thin films, a promising material for solar cells and optoelectronics.

Supramolecular Assembly: Recent work has shown that antimony thiolates can self-assemble into vesicles and reversed bilayers in solution, driven by weak intermolecular "pnictogen bonds". researchgate.net The long dodecyl chains on this compound could promote the formation of unique, self-assembled nanostructures like micelles, vesicles, or liquid crystals with applications as nanoreactors or in emulsified systems. researchgate.net

Nanoparticle Synthesis: The compound could be used as a capping agent or a precursor for the solution-phase synthesis of antimony-based nanoparticles, where the dodecylthio ligands control size, stability, and dispersibility in organic media.

Synergistic Experimental and Theoretical Approaches in Organoantimony Research

Modern chemical research thrives on the synergy between experimental synthesis and computational modeling. nih.gov For a relatively unexplored compound like this compound, this dual approach is not just beneficial but essential for rapid progress.

Integrating Theory and Experiment:

Predicting Lewis Acidity: Computational methods, such as Density Functional Theory (DFT), can calculate the electronic structure and predict the Lewis acidity of the antimony center. wikipedia.orgnih.gov This allows for the in-silico screening of potential derivatives to identify promising candidates for catalysis before undertaking synthetic work.

Elucidating Reaction Mechanisms: Computational modeling is a powerful tool for mapping out the potential energy surfaces of catalytic cycles. rsc.org It can help identify transition states and intermediates, providing insights that are difficult to obtain experimentally and guiding the design of more efficient catalysts. researchgate.netrsc.org

Understanding Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of complex experimental spectra. acs.orgdntb.gov.ua This synergy is crucial for confirming the structures of novel compounds and their reaction products. acs.org

By combining targeted synthesis, advanced characterization, and predictive computational modeling, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical curiosity into a valuable tool for catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for tris(dodecylthio)antimony, and how can purity be validated?

  • Methodology : Synthesis typically involves reacting antimony trichloride with dodecylthiol in an inert atmosphere (e.g., nitrogen or argon) using Schlenk-line techniques to prevent oxidation. Stoichiometric ratios (e.g., 1:3 Sb:thiol) and reflux conditions (e.g., 80–100°C in toluene) are critical .
  • Purity Validation :

  • Elemental Analysis : Confirm stoichiometry via CHNS/O analysis.
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify ligand integrity; FT-IR for Sb–S bond identification (~450–500 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and crystallographic purity (e.g., monoclinic system, space group P21_1/c) .

Q. How does this compound’s stability vary under different storage conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., ~200–300°C).
  • Light/Oxygen Sensitivity : Store in amber vials under inert gas; monitor via UV-Vis spectroscopy for absorbance shifts over time.
  • Solvent Compatibility : Test solubility in non-polar solvents (e.g., hexane, toluene) to prevent ligand dissociation .

Q. What spectroscopic techniques are optimal for characterizing this compound’s electronic structure?

  • Approach :

  • XPS : Determine antimony oxidation state (Sb 3d5/2_{5/2} binding energy ~530–540 eV for Sb3+^{3+}) and sulfur coordination.
  • EPR : Detect paramagnetic impurities or radical intermediates during reactivity studies .

Advanced Research Questions

Q. How do substituents on the dodecylthiol ligand influence this compound’s catalytic or photocatalytic activity?

  • Methodology :

  • Ligand Modification : Introduce electron-withdrawing (e.g., –Br, –CF3_3) or electron-donating groups (e.g., –OCH3_3) to alter Sb–S bond polarity.
  • Activity Testing :
  • Photocatalysis : Evaluate degradation of organic pollutants (e.g., methylene blue) under UV/visible light; measure kinetics via UV-Vis .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior (e.g., Sb3+^{3+}/Sb5+^{5+} transitions) .
  • Computational Modeling : DFT calculations to correlate substituent effects with HOMO-LUMO gaps and charge transfer efficiency .

Q. What crystallographic parameters define this compound’s molecular packing, and how do they impact material properties?

  • Structural Analysis :

  • Single-Crystal XRD : Resolve lattice constants (e.g., a = 12.65 Å, b = 13.62 Å, c = 14.67 Å, β = 99.86° for analogous Sb complexes) .
  • Software Tools : Use OLEX2 for structure refinement; analyze intermolecular interactions (e.g., van der Waals forces between alkyl chains) .
    • Property Correlation :
  • Thermal Conductivity : Link packing density to thermal stability via DSC.
  • Solubility : Correlate crystallinity with solvent diffusion rates .

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Critical Analysis Framework :

  • Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading).
  • Side Reaction Identification : Use GC-MS or HPLC to detect byproducts (e.g., disulfides from ligand oxidation).
  • Statistical Validation : Apply ANOVA to compare datasets; address outliers through iterative testing .

Data Presentation and Ethical Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s catalytic efficiency?

  • Protocol :

  • Kinetic Modeling : Use pseudo-first/second-order rate equations for degradation studies.
  • Error Analysis : Report standard deviations across triplicate trials; employ Student’s t-test for significance (p < 0.05) .
    • Example Table :
SubstrateRate Constant (k, min1^{-1})R2^2
Methylene Blue0.023 ± 0.0020.98
Rhodamine B0.015 ± 0.0010.95

Q. What ethical considerations arise when handling this compound in environmental studies?

  • Safety Protocols :

  • Toxicity Screening : Perform in vitro assays (e.g., Daphnia magna LC50_{50}) before field trials.
  • Waste Disposal : Neutralize Sb residues with chelating agents (e.g., EDTA) prior to disposal .
    • Regulatory Compliance : Adhere to REACH and OSHA guidelines for heavy metal handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.